molecular formula C8H16O B099959 4,4-Dimethyl-3-hexanone CAS No. 19550-14-2

4,4-Dimethyl-3-hexanone

Cat. No.: B099959
CAS No.: 19550-14-2
M. Wt: 128.21 g/mol
InChI Key: YEDJXYBDQSVPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-3-hexanone is an organic compound with the molecular formula C8H16O. It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known by its IUPAC name, 3-Hexanone, 4,4-dimethyl-. It is a colorless liquid with a characteristic odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-3-hexanone can be synthesized through several methods. One common approach involves the oxidation of 4,4-dimethyl-3-hexanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the ketone .

Another method involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and advanced separation techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4-dimethyl-3-hexanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The carbonyl group of this compound can form hydrogen bonds and interact with nucleophiles, facilitating its role in chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-3-hexanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two methyl groups at the fourth carbon position enhances its steric hindrance and influences its reactivity compared to other hexanones .

Properties

IUPAC Name

4,4-dimethylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-7(9)8(3,4)6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDJXYBDQSVPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173224
Record name 3-Hexanone, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-14-2
Record name 4,4-Dimethyl-3-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexanone, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexanone, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-3-hexanone
Reactant of Route 2
Reactant of Route 2
4,4-Dimethyl-3-hexanone
Reactant of Route 3
Reactant of Route 3
4,4-Dimethyl-3-hexanone
Reactant of Route 4
Reactant of Route 4
4,4-Dimethyl-3-hexanone
Reactant of Route 5
Reactant of Route 5
4,4-Dimethyl-3-hexanone
Reactant of Route 6
Reactant of Route 6
4,4-Dimethyl-3-hexanone
Customer
Q & A

Q1: What is the significance of identifying 4,4-Dimethyl-3-hexanone in the Chenopodium album L. leaf extract?

A1: The identification of this compound, alongside other compounds, in the Chenopodium album L. leaf extract provides insight into the chemical composition of the plant. [] This is important because the extract, particularly the n-hexane fraction containing this compound, demonstrated antifungal activity against Aspergillus terreus. [] Further research is needed to determine if this compound contributes to this antifungal activity directly or if its presence is indicative of other bioactive compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.